molecular formula C27H38O7 B1221961 Ingenol-pib CAS No. 74690-92-9

Ingenol-pib

Cat. No.: B1221961
CAS No.: 74690-92-9
M. Wt: 474.6 g/mol
InChI Key: JKKMLPTVKDIBRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ingenol-pib is a natural product found in Euphorbia cotinifolia with data available.

Scientific Research Applications

Treatment of Actinic Keratoses

Ingenol mebutate has been studied extensively for its effectiveness in treating actinic keratoses. A long-term follow-up study demonstrated that ingenol mebutate gel, when applied to actinic keratoses, resulted in sustained lesion reduction rates of 87.2% for face or scalp and 86.8% for trunk or extremities. The median times to recurrence were 365 days for face or scalp and 274 days for trunk or extremities, indicating its long-term efficacy in treating this condition (Lebwohl et al., 2013). Additionally, ingenol mebutate gel showed higher complete and partial clearance rates for actinic keratoses compared to a vehicle gel in clinical trials (Keating, 2012).

Potential in Treating Mycosis Fungoides

Ingenol mebutate has also been investigated for its potential in treating mycosis fungoides, a type of skin lymphoma. Clinical observations revealed improvement in mycosis fungoides skin lesions upon application of ingenol mebutate in patients treated for coincidental actinic keratosis (Ignatova et al., 2019).

Cosmetic Improvement of Photoaged Skin

A clinical study evaluated ingenol mebutate gel for its ability to improve photoaged skin. The study reported significant improvements in various skin characteristics like overall appearance, wrinkling, and texture within 60 days of application (Handler et al., 2017).

Treatment of Squamous Cell Carcinomas

Ingenol mebutate has shown promise in the treatment of squamous cell carcinomas. In a study using immunologically intact SKH1 mice, ingenol mebutate gel cured 70% of squamous cell carcinoma cases with only 2 days of application. The treatment induced primary necrosis of cancer cells and activated the immune system (Cozzi et al., 2012). Another case series reported successful results in five out of six patients treated for squamous cell carcinoma in situ with topical ingenol mebutate (Khalfe & Rosen, 2021).

Cytotoxicity against Cancer Cells

Ingenol mebutate and its derivatives have been found to exhibit significant cytotoxicity against cancer cells. A synthetic derivative of ingenol mebutate, 3-O-angeloyl-20-O-acetyl ingenol, showed higher cytotoxicity than ingenol mebutate in a chronic myeloid leukemia K562 cell line, suggesting its potential as a chemotherapeutic agent (Liu et al., 2016).

Properties

CAS No.

74690-92-9

Molecular Formula

C27H38O7

Molecular Weight

474.6 g/mol

IUPAC Name

(5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-4-propanoyloxy-7-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl)methyl 2-methylpropanoate

InChI

InChI=1S/C27H38O7/c1-8-19(28)34-23-14(4)11-26-15(5)9-18-20(25(18,6)7)17(22(26)30)10-16(21(29)27(23,26)32)12-33-24(31)13(2)3/h10-11,13,15,17-18,20-21,23,29,32H,8-9,12H2,1-7H3

InChI Key

JKKMLPTVKDIBRS-UHFFFAOYSA-N

SMILES

CCC(=O)OC1C(=CC23C1(C(C(=CC(C2=O)C4C(C4(C)C)CC3C)COC(=O)C(C)C)O)O)C

Canonical SMILES

CCC(=O)OC1C(=CC23C1(C(C(=CC(C2=O)C4C(C4(C)C)CC3C)COC(=O)C(C)C)O)O)C

Synonyms

20-O-isobutyryl-3-O-propionylingenol
ingenol-3-propionate-20-isobutyrate
ingenol-PIB

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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